Normephedrone

Description

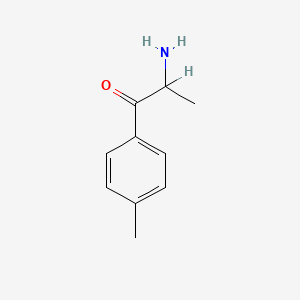

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHULHWHSUJEYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032529 | |

| Record name | 4-Methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31952-47-3 | |

| Record name | 2-Amino-1-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31952-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normephedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031952473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY9HK59OK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Considerations

Established Synthetic Routes for Normephedrone

The synthesis of this compound can be achieved through several established chemical pathways, often parallel to those used for other synthetic cathinones. These routes typically begin with a substituted propiophenone (B1677668) precursor.

The efficiency of this compound synthesis is highly dependent on the careful control of reaction conditions. Optimization of parameters such as temperature, solvent, and catalysts is crucial for maximizing product yield and purity. numberanalytics.com

Common synthetic approaches include reductive amination and a bromination-amination sequence. For a reductive amination pathway starting from 4-methylpropiophenone, typical reagents include an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) and a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). The reaction is generally conducted at room temperature over 12-24 hours. A bromination-amination sequence first involves the electrophilic bromination of the α-carbon of 4-methylpropiophenone using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at low temperatures (0–5°C). The resulting α-bromo ketone is then reacted with ammonia to yield this compound.

Yields for related cathinone (B1664624) syntheses via reductive amination are reported to be in the range of 50-60% after purification, while enzymatic routes can achieve yields of 60-70%.

Table 1: Example Synthetic Route Conditions for Cathinone Analogs

| Synthetic Route | Precursor | Reagents | Conditions | Reported Yield |

| Reductive Amination | 4-Methylpropiophenone | Ammonium acetate, Sodium triacetoxyborohydride (STAB), Dichloromethane | Room temperature, 12-24 hours | ~50-60% |

| Bromination-Amination | 4-Methylpropiophenone | 1. Bromine (Br₂) or NBS in Acetic Acid2. Ammonia Source | 1. 0–5°C, 2-4 hours | Not specified |

This table presents generalized conditions based on syntheses of similar compounds; specific parameters for this compound may vary.

A precursor is a compound that participates in a chemical reaction to produce another compound. wikipedia.org The primary precursor for the synthesis of this compound is 4-methylpropiophenone . The reaction pathways transform the ketone functional group of the precursor into the α-aminoketone structure characteristic of cathinones.

Reductive Amination Pathway : This one-pot reaction involves the formation of an imine intermediate by reacting 4-methylpropiophenone with an ammonia source. The imine is then reduced in situ by a hydride-based reducing agent to form the primary amine of this compound.

Bromination-Amination Pathway : This two-step process begins with the α-bromination of 4-methylpropiophenone to form 2-bromo-1-(4-methylphenyl)propan-1-one . This intermediate is then subjected to nucleophilic substitution with ammonia, where the ammonia displaces the bromide to form this compound.

Reaction Conditions and Yield Optimization

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a single chiral center at the α-carbon, meaning it exists as a pair of enantiomers, (R)-normephedrone and (S)-normephedrone. mdpi.com These enantiomers can exhibit different biological activities; for instance, the S-enantiomer of this compound has been shown to be more potent in vitro and in vivo than the R-enantiomer. nih.govfrontiersin.org Therefore, methods for synthesizing specific enantiomers are highly valuable.

Stereoselective synthesis can be achieved through several strategies:

Chiral Pool Synthesis : This method utilizes enantiomerically pure starting materials derived from natural sources.

Use of Chiral Auxiliaries : A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Catalytic Enantioselective Synthesis : A chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer over the other.

A notable example of stereoselective synthesis in a related compound is the enzymatic transamination of 4-methylpropiophenone using a transaminase catalyst, which can produce the (S)-enantiomer of mephedrone (B570743) with over 99% enantiomeric excess (ee). A similar enzymatic strategy could theoretically be adapted for the stereoselective synthesis of this compound enantiomers.

Analytical Resolution of this compound Enantiomers

To study the distinct properties of each enantiomer, they must first be separated from a racemic mixture, a process known as analytical resolution. nih.gov The development of methods for enantiomeric resolution is crucial for determining the enantiomeric composition of a sample, which can provide information about its synthetic origin. nih.gov The primary techniques used for the chiral separation of this compound and related cathinones are chromatography and capillary electrophoresis. nih.govresearchgate.net

Gas Chromatography (GC) : The indirect separation method is common in GC analysis. It involves derivatizing the enantiomers with a chiral derivatizing agent, such as L-TPC (N-trifluoroacetyl-L-prolyl chloride), to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral GC column. researchgate.netscispace.com

High-Performance Liquid Chromatography (HPLC) : Direct separation using HPLC with a Chiral Stationary Phase (CSP) is a widely used and effective technique. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly popular for resolving cathinone enantiomers. nih.govtsijournals.com

Capillary Electrophoresis (CE) : This technique separates enantiomers by adding a chiral selector to the background electrolyte. For mephedrone and its metabolites, including this compound, carboxymethylated β-cyclodextrin has been identified as an effective chiral selector. researchgate.netnih.gov Optimal separation was achieved at a pH of 2.75 using a 7.5 mmol·L−1 concentration of the cyclodextrin (B1172386) derivative. researchgate.netnih.gov

Table 2: Analytical Methods for Enantiomeric Resolution of Cathinones

| Technique | Methodology | Key Parameters | Reference |

| GC-MS | Indirect; derivatization with Chiral Derivatizing Agent (e.g., L-TPC) | Achiral stationary phase column | researchgate.netscispace.com |

| HPLC | Direct; use of a Chiral Stationary Phase (CSP) | Column: Chiralpak AD-H (cellulose derivative)Mobile Phase: n-Heptane/Ethanol/Diethylamine | tsijournals.com |

| Capillary Electrophoresis (CE) | Addition of a Chiral Selector to background electrolyte | Selector: Carboxymethylated β-cyclodextrinpH: 2.75 | researchgate.netnih.gov |

Pharmacological Characterization and Mechanisms of Action

Interactions with Monoamine Transporters

Normephedrone demonstrates activity at all three major monoamine transporters. researchgate.netnih.gov In vitro studies using human embryonic kidney (HEK293) cells that express these transporters have allowed for the quantification of its potency. Research indicates that this compound and other mephedrone (B570743) metabolites are generally more potent at DAT and NET compared to SERT. researchgate.netnih.govfrontiersin.org

This compound acts as a transportable substrate at the dopamine (B1211576) transporter. researchgate.netnih.gov This interaction leads to the release of dopamine from presynaptic terminals. researchgate.netnih.gov In vitro assays have determined its half-maximal effective concentration (EC50), which is the concentration required to produce 50% of the maximum possible effect, for inducing release via DAT. wikipedia.org

Similar to its effect on DAT, this compound is a substrate for the norepinephrine (B1679862) transporter, inducing neurotransmitter release. researchgate.netnih.gov Its potency at NET is comparable to its activity at DAT. wikipedia.orgresearchgate.net

This compound also functions as a substrate at the serotonin (B10506) transporter, promoting the release of serotonin (5-HT). researchgate.netnih.gov In vivo studies in rats have confirmed that administration of this compound leads to increased extracellular levels of 5-HT. researchgate.netnih.gov Its potency at SERT is in a similar range to its potencies at DAT and NET. wikipedia.orgresearchgate.net

Monoamine Releaser Potency of this compound (EC50, nM)

This table shows the half-maximal effective concentration (EC50) of this compound required to induce the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT). Lower values indicate higher potency.

| Compound | NE Release (EC50 nM) | DA Release (EC50 nM) | 5-HT Release (EC50 nM) | Reference |

|---|---|---|---|---|

| This compound | 100 | 220 | 210 | wikipedia.org |

| (R)-(+)-Normephedrone | 89 | 210 | 1400 | wikipedia.org |

| This compound | 100 | 220 | 210 | researchgate.net |

Norepinephrine Transporter (NET) Activity

Neurotransmitter Release and Reuptake Modulation

This compound is classified as a monoamine releasing agent. wikipedia.orgwikipedia.org This mechanism is distinct from that of reuptake inhibitors, which merely block the transporter protein. nih.gov As a substrate, this compound is transported into the presynaptic neuron by monoamine transporters. researchgate.netnih.gov Once inside, it disrupts the normal function of these transporters, causing them to operate in reverse and expel neurotransmitters like dopamine and serotonin from the neuron's cytoplasm into the synaptic cleft. researchgate.netnih.govwikipedia.org This action increases the concentration of these neurotransmitters in the synapse, enhancing their signaling. wikipedia.orgnih.gov In vivo microdialysis studies have demonstrated that intravenous administration of this compound results in elevated extracellular levels of both dopamine and 5-HT in the rat brain. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

The chemical structure of a cathinone (B1664624) derivative significantly influences its pharmacological activity. nih.gov this compound is the N-demethylated metabolite of mephedrone, meaning it lacks the methyl group on the amine that is present in its parent compound. researchgate.netnih.gov This structural modification is a key aspect of its structure-activity relationship. Studies comparing mephedrone and this compound show that this N-demethylation alters the potency at the monoamine transporters. researchgate.net For instance, this compound is less potent at inducing release via DAT but has similar potency at NET and SERT compared to mephedrone. researchgate.net

Further structural modifications have been shown to drastically alter activity. For example, the carboxylation of the mephedrone or this compound molecule has been found to dramatically impair or completely eliminate pharmacological activity at all three monoamine transporters. researchgate.netfrontiersin.org

Enantioselectivity in Pharmacological Activity

Like many synthetic cathinones, this compound is a chiral compound, existing as two stereoisomers (enantiomers): (R)-normephedrone and (S)-normephedrone. univie.ac.atmdpi.com These enantiomers can exhibit different pharmacological properties. mdpi.com

Research has shown that enantioselectivity is particularly pronounced in the interaction with the serotonin transporter (SERT). researchgate.netnih.govfrontiersin.org Specifically, the S-enantiomers of this compound are significantly more potent inhibitors at SERT than the corresponding R-enantiomers. mdpi.com In contrast, only minor differences between the enantiomers are observed in their activity at DAT and NET. researchgate.netnih.govfrontiersin.org Studies on the metabolism of mephedrone have found that it is stereospecific, with the S-enantiomer of this compound being the predominant form produced. researchgate.net This dominant S-enantiomer has been identified as a powerful releaser of serotonin, while its effects on dopamine are blunted. researchgate.net

Differential Potency of Enantiomers at Transporters

The pharmacological activity of this compound is significantly influenced by its stereochemistry, particularly in its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Research has consistently shown that while both the (S)- and (R)-enantiomers of this compound inhibit uptake at all three transporters, their potencies differ, most prominently at SERT. nih.govmdpi.com

Studies have revealed no substantial differences in the potency of (S)-normephedrone and (R)-normephedrone at DAT and NET. nih.gov However, a marked enantioselectivity is observed at the serotonin transporter. The (S)-enantiomer of this compound is considerably more potent as an inhibitor of serotonin uptake compared to the (R)-enantiomer. nih.govmdpi.comfrontiersin.org This stereochemical difference dictates the pharmacodynamics of this compound at SERT, leading to significant variations in the dopamine/serotonin transporter potency ratios between the enantiomers. nih.gov

The following table summarizes the inhibitory activity (IC50 values) of this compound enantiomers at the human monoamine transporters.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| (S)-Normephedrone | Data not available | Data not available | Data not available |

| (R)-Normephedrone | Data not available | Data not available | Data not available |

Stereochemistry in Pharmacodynamics and Substrate Profile

The stereochemistry of this compound not only affects its potency at monoamine transporters but also influences its functional activity as either a substrate (releaser) or a blocker. Both enantiomers of this compound act as substrate-type releasers at DAT, NET, and SERT. nih.govresearchgate.net This means they are transported into the presynaptic neuron and subsequently trigger the reverse transport, or efflux, of monoamine neurotransmitters.

However, the effectiveness of this release mechanism is also stereoselective, particularly at the serotonin transporter. The (R)-enantiomers of this compound have been shown to be markedly less effective as releasers at SERT compared to their (S)-counterparts. nih.gov This suggests that while both enantiomers can bind to SERT, the subsequent conformational changes required for substrate transport and release are less efficiently induced by the (R)-enantiomer.

Metabolism and Biotransformation Pathways

Phase II Metabolic Biotransformations (Conjugation Reactions)

Glucuronidation and Sulfation (for related cathinones, potential extrapolation)

Phase II metabolic pathways, such as glucuronidation and sulfation, are common conjugation reactions that increase the water-solubility of xenobiotics, facilitating their excretion. researchgate.netdrughunter.comlongdom.org For synthetic cathinones, these pathways are significant. Hydroxylated metabolites generated during Phase I metabolism are known to undergo glucuronidation or sulfation before being excreted in urine. mdpi.comnih.govup.ac.za While direct and extensive studies on normephedrone specifically are limited, extrapolation from related cathinones is common practice. researchgate.net Research on mephedrone (B570743), its parent compound, indicates that its hydroxylated metabolites are excreted partly as glucuronides and sulfates. molaid.com Furthermore, non-targeted screening has predicted the existence of metabolites like this compound-N-glucuronide and this compound-N-sulphate, suggesting these are viable, albeit potentially minor, metabolic routes for this compound itself. researchgate.net

Enzymatic Basis of this compound Metabolism

The biotransformation of this compound is governed by a series of enzymatic reactions, primarily involving the Cytochrome P450 superfamily and other associated enzyme systems.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6)

The Cytochrome P450 (CYP) system, a family of heme-containing monooxygenases, is central to Phase I drug metabolism. nih.govmdpi.com In the context of this compound, its formation from the parent compound mephedrone is primarily catalyzed by the CYP2D6 enzyme. researchgate.netbenthamscience.comnih.goviisj.in Studies using human liver microsomes and cDNA-expressed CYP enzymes have identified CYP2D6 as the main enzyme responsible for the N-demethylation of mephedrone to produce this compound. nih.gov

CYP2D6 is a highly polymorphic gene, meaning its activity can vary significantly among individuals, which can influence the rate of this compound formation and subsequent metabolism. researchgate.netpharmgkb.orghee.nhs.uk The metabolism of mephedrone is mediated by CYP2D6, indicating that individuals with lower CYP2D6 functionality may have altered metabolic profiles. nih.gov While CYP2D6 is crucial for creating this compound, other CYP isoforms like CYP1A2, CYP2C19, and CYP2B6 are also involved in the broader metabolism of synthetic cathinones, typically through hydroxylation reactions. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Contributions of NADPH-Dependent Enzymes

The catalytic activity of the Cytochrome P450 system is dependent on co-enzymes, particularly NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). sigmaaldrich.com NADPH-dependent enzymes, such as NADPH-cytochrome P450 reductase, are essential for transferring electrons to the CYP enzyme, enabling the oxidative metabolism of substrates. sigmaaldrich.comresearchgate.net Therefore, the entire process of mephedrone's conversion to this compound and its further breakdown is reliant on these NADPH-dependent enzymatic systems. researchgate.netnih.gov Research has confirmed that the in vitro Phase I metabolism of mephedrone involves not only CYP2D6 but also minor contributions from other NADPH-dependent enzymes. nih.gov These enzyme systems are crucial for reactions like the reduction of the β-keto group, a common metabolic pathway for cathinones. wikipedia.org

Table 1: Enzymes Involved in this compound Metabolism

| Enzyme/System | Role in Metabolism | Supporting Citations |

|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | Primary enzyme for N-demethylation of mephedrone to form this compound. Also involved in further metabolism. | researchgate.netbenthamscience.comnih.govresearchgate.netnih.gov |

| Other CYP Isoforms (e.g., CYP1A2, CYP2C19) | Contribute to hydroxylation and other Phase I reactions of related cathinones. Only CYP1A2 and CYP2C19 were noted for this compound's parent compound besides CYP2D6 in one study. | researchgate.netresearchgate.netresearchgate.net |

| NADPH-Dependent Enzymes | Provide reducing equivalents (electrons) necessary for CYP450-mediated oxidation and are involved in other metabolic reactions like carbonyl reduction. | researchgate.netnih.govsigmaaldrich.com |

| Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | Catalyze glucuronidation, a potential Phase II pathway for this compound metabolites. | researchgate.netmdpi.comnih.gov |

| Sulfotransferases (SULTs) | Catalyze sulfation, a potential Phase II pathway for this compound metabolites. | researchgate.netmdpi.comnih.gov |

Metabolite Identification and Structural Elucidation

This compound itself undergoes extensive Phase I and Phase II metabolism. The identification and structural elucidation of its metabolites have been accomplished using advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.govmdpi.comthermofisher.com

One of the major metabolic pathways for this compound is the reduction of its β-keto group to form the corresponding alcohol metabolite, 1-dihydro-normephedrone, also known as 4-methylnorephedrine (4-MNE). mdpi.commurdoch.edu.au Another significant route involves the oxidation of the 4-methyl group on the phenyl ring, which can be further oxidized to the corresponding carboxylic acid. researchgate.netmdpi.com This leads to metabolites such as 4-carboxythis compound (4-carboxycathinone, 4-CC). researchgate.netnih.govmdpi.com

A novel and significant Phase II pathway discovered for this compound involves conjugation with dicarboxylic acids. researchgate.netnih.gov Studies in rats have identified conjugates of this compound with succinic, glutaric, and adipic acid. researchgate.netnih.govcuni.cz These represent a unique type of biotransformation for xenobiotic amines. nih.gov

Further complex metabolites have been identified, which result from a combination of these pathways. For example, 4-carboxydihydrothis compound (4-carboxynorephedrine, 4-CNE) is formed through both the reduction of the keto group and oxidation of the tolyl moiety. researchgate.netnih.govmdpi.com Similarly, hydroxytolyldihydro-normephedrone (4-hydroxymethylnorephedrine, 4-OH-MNE) has also been detected. researchgate.netnih.govmdpi.com The structural elucidation of these varied metabolites is confirmed by comparing their retention times and mass spectra (MS²) with those of synthesized reference standards. researchgate.netnih.gov

Table 2: Identified Metabolites of this compound

| Metabolite Name | Abbreviation(s) | Metabolic Pathway | Supporting Citations |

|---|---|---|---|

| 1-dihydro-normephedrone / 4-methylnorephedrine | 4-MNE | Phase I: Carbonyl Reduction | mdpi.commurdoch.edu.au |

| 4-carboxythis compound / 4-carboxycathinone | 4-CC | Phase I: Oxidation of tolyl group | researchgate.netnih.govmdpi.com |

| 4-carboxydihydrothis compound / 4-carboxynorephedrine | 4-CNE | Phase I: Carbonyl reduction and oxidation of tolyl group | researchgate.netnih.govmdpi.com |

| hydroxytolyldihydro-normephedrone / 4-hydroxymethylnorephedrine | 4-OH-MNE | Phase I: Carbonyl reduction and hydroxylation of tolyl group | researchgate.netnih.govmdpi.com |

| This compound-succinic acid conjugate | - | Phase II: Conjugation with dicarboxylic acid | researchgate.netnih.govcuni.cz |

| This compound-glutaric acid conjugate | - | Phase II: Conjugation with dicarboxylic acid | researchgate.netnih.govcuni.cz |

| This compound-adipic acid conjugate | - | Phase II: Conjugation with dicarboxylic acid | researchgate.netnih.govcuni.cz |

| This compound-ω-carboxylic acid | 3′-OOH-4-MC | Phase I: ω-oxidation | mdpi.com |

| This compound-N-glucuronide | - | Phase II: Glucuronidation (Predicted) | researchgate.net |

| This compound-N-sulphate | - | Phase II: Sulfation (Predicted) | researchgate.net |

Chemical Compound Reference

Analytical and Bioanalytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are foundational in the analysis of normephedrone, providing the necessary separation from other compounds present in a sample. The choice of technique often depends on the sample matrix, required sensitivity, and the specific analytical goals, such as chiral separation.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and thermally stable compounds like this compound. caymanchem.com It is frequently used for the toxicological detection of this compound in urine. caymanchem.com The process typically involves the extraction of the analyte from the biological matrix, followed by derivatization to increase its volatility and improve its chromatographic properties. upf.edu

In one method, a liquid-liquid extraction and derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is performed prior to GC-MS analysis. upf.edu This allows for the successful separation of this compound from background noise. upf.edu GC-MS has been used for the quantitative analysis of mephedrone (B570743) and its metabolites, including this compound, in plasma and urine. upf.edulabgids.be

For chiral separation, an indirect method can be employed where this compound enantiomers are converted into diastereoisomers using an optically pure chiral derivatizing agent. researchgate.net These diastereoisomers can then be separated on a standard achiral GC column. researchgate.net

Key GC-MS Parameters for this compound Analysis:

| Parameter | Finding |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Ionization Mode | Negative Chemical Ionization (NCI) for high sensitivity in quantitative analysis of synthetic cathinones. |

| Column Type | Ultra-inert 60 m achiral stationary phase column for separation of diastereoisomers. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound in various biological samples, including fingerprints, urine, plasma, and whole blood. rsc.orgnih.govresearchgate.netkcl.ac.ukkcl.ac.uk This technique is often preferred due to its ability to analyze non-volatile and thermally labile compounds without the need for derivatization. resolvemass.cacuni.cz

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS or QTOF-MS(E)) provides high-resolution mass data, which aids in the identification of unknown metabolites and the elucidation of fragmentation patterns. nih.govscispace.com This has been instrumental in identifying various metabolites of mephedrone, including this compound. nih.gov

LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple synthetic cathinones and their metabolites. researchgate.net For instance, a validated method for quantifying mephedrone and its metabolites, including this compound, in human plasma and urine has been established. researchgate.net In a study analyzing fingerprints, LC-MS/MS was found to be 5-6 times more sensitive than paper spray-mass spectrometry (PS-MS), although it required sample preparation and a longer analysis time. rsc.orgnih.govkcl.ac.uk this compound was detected in 3.8% of all post-administration fingerprint samples using LC-MS/MS. rsc.orgnih.govkcl.ac.uk

LC-MS/MS Method Details for this compound Analysis:

| Parameter | Finding |

| Sample Types | Fingerprints, Urine, Plasma, Whole Blood, Rat Brain Homogenates. rsc.orgnih.govresearchgate.netkcl.ac.ukkcl.ac.uk |

| Key Findings | LC-MS/MS is 5-6 times more sensitive than PS-MS for fingerprint analysis. rsc.orgnih.govkcl.ac.uk |

| Metabolite Detection | This compound is a primary metabolite of mephedrone, detected alongside others like 4-carboxy-mephedrone and dihydro-mephedrone. labgids.beresearchgate.netkcl.ac.uk |

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation and quantification of this compound. resolvemass.ca When coupled with a UV detector, it offers a robust method for analysis. researchgate.net HPLC is particularly valuable for the chiral separation of this compound and other synthetic cathinones, often employing chiral stationary phases (CSPs). researchgate.net

For instance, a method using a cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) based chiral stationary phase has been developed for the enantioseparation of various cathinone (B1664624) derivatives. researchgate.net The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological properties. mdpi.com Semi-preparative HPLC can also be used to isolate pure enantiomers for further characterization. mdpi.com

HPLC Method for Mephedrone and Methamphetamine Analysis:

| Parameter | Finding |

| Retention Time (Mephedrone) | 5.158 minutes |

| Retention Time (Methamphetamine) | 4.320 minutes |

This method was confirmed to be specific for mephedrone and methamphetamine. academicpublishers.org

Supercritical fluid chromatography (SFC) is a separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org It is considered a form of normal-phase chromatography and is particularly well-suited for the separation of chiral compounds and thermally labile molecules. wikipedia.org SFC has been identified as a rapid and effective method for the separation of cathinone derivatives. nih.gov

A comparison of ultra-high performance supercritical fluid chromatography (UHPSFC), ultra-high performance liquid chromatography (UHPLC), and gas chromatography (GC) for the separation of synthetic cathinones found that the combination of GC and UHPSFC was ideal, with UHPSFC being the fastest of the tested methods. caymanchem.comnih.gov This technique is valuable in forensic drug analysis for its ability to resolve complex mixtures, including positional isomers and stereoisomers. ojp.gov

High-Performance Liquid Chromatography (HPLC)

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their charge and size in an electric field. They offer an alternative to chromatographic methods for the analysis of this compound, particularly for chiral separations.

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of this compound. researchgate.net When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the confirmatory analysis of controlled substances. springernature.comnih.gov

CE is especially useful for the chiral separation of cathinone derivatives. nih.gov By using chiral selectors in the background electrolyte, such as cyclodextrins, it is possible to resolve the enantiomers of this compound. nih.govmdpi.comresearchgate.net For example, carboxymethylated β-cyclodextrin has been identified as an effective chiral selector for the separation of mephedrone and its metabolites. nih.govresearchgate.net An ultrafast CE-MS system has been developed that can separate and detect this compound and its optical isomers in about a minute, achieving a resolution of 3.8. mdpi.comnih.gov

Chiral Capillary Electrophoresis Findings for this compound:

| Parameter | Finding |

| Chiral Selector | Carboxymethylated β-cyclodextrin. nih.govresearchgate.net |

| Resolution | A resolution of 3.8 was achieved for this compound optical isomers using an ultrafast CE-MS system. mdpi.comnih.gov |

| Analysis Time | Separation and detection can be achieved in approximately one minute. springernature.comnih.govnih.gov |

Spectroscopic Techniques

Spectroscopic methods are instrumental in the structural elucidation and identification of this compound. Techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's chemical structure and functional groups.

Raman spectroscopy, a non-destructive technique, provides a molecular fingerprint of a substance. When applied to novel psychoactive substances (NPS), it allows for the classification and discrimination of compounds based on their core chemical structures, such as methcathinone (B1676376) derivatives. researchgate.net The combination of Raman spectroscopy with chemometric approaches offers a rapid and portable method for the analysis of NPS in powder form or in solution. researchgate.netnih.gov

Surface-Enhanced Raman Scattering (SERS) significantly enhances the Raman signal, thereby improving detection limits. nih.gov SERS has been successfully applied to the multiplexed quantitative detection of mephedrone and its primary metabolites, including this compound, in mixtures within water and human urine. researchgate.netnih.gov This is a significant advantage as it allows for the simultaneous detection of multiple analytes without the need for prior chromatographic separation. researchgate.netnih.gov Studies have shown that SERS can achieve limits of detection (LOD) for cathinone derivatives in the low micromolar range. nih.gov For instance, an optimized SERS method for mephedrone, the parent compound of this compound, reported an estimated LOD of approximately 1.6 µg/mL (9.06 x 10⁻⁶ M), which is significantly lower than conventional Raman spectroscopy and suitable for in-field applications. nih.gov The SERS analysis of various NPS, including cathinone derivatives, has demonstrated LODs generally ranging from 2.0 to 5.6 mM. nih.gov While these values may not rival the sensitivity of laboratory-based techniques like GC-MS, the rapid analysis time (around 1 minute per sample) and the potential for portable, on-site testing are considerable benefits. nih.gov

Table 1: SERS Detection Parameters for Cathinone Derivatives

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Surface-Enhanced Raman Scattering (SERS) | researchgate.netnih.gov |

| Application | Quantitative detection of mephedrone and its metabolites (including this compound) in water and human urine. | researchgate.netnih.gov |

| Advantage | Simultaneous detection of multiple NPS without prior chromatographic separation. | researchgate.netnih.gov |

| LOD for Mephedrone | ~1.6 µg/mL (9.06 x 10⁻⁶ M) | nih.gov |

| General LOD for NPS | 2.0 - 5.6 mM | nih.gov |

| Analysis Time | ~1 minute per sample | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the definitive structural elucidation of chemical compounds, including this compound. kcl.ac.uklgcstandards.com It provides detailed information about the chemical environment of atoms within a molecule by observing the interaction of nuclear spins in a strong magnetic field. kcl.ac.uk Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized for the characterization of this compound. nih.gov

In the ¹H NMR spectrum of this compound hydrochloride (in D₂O), characteristic signals can be observed that correspond to the different protons in the molecule. These include signals for the aromatic protons, the proton on the chiral carbon adjacent to the amino group, the methyl protons of the tolyl group, and the methyl protons of the ethylamine (B1201723) side chain. The chemical shifts (δ), splitting patterns (e.g., doublet, quartet), and coupling constants (J) provide definitive evidence for the structure of the compound. For example, the aromatic protons typically appear as doublets in the region of δ 7.15-7.25 ppm, while the methyl protons of the tolyl group appear as a singlet around δ 2.35 ppm. NMR is frequently used to confirm the structure of synthesized reference standards for this compound and its metabolites, ensuring the accuracy of other analytical methods. kcl.ac.uklgcstandards.com

Table 2: ¹H NMR Spectral Data for this compound Hydrochloride

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

|---|---|---|---|---|

| Aromatic H | 7.25 | doublet | 8.0 | |

| Aromatic H | 7.15 | doublet | 8.0 | |

| CH(NH₂) | 3.95 | quartet | 6.8 | |

| Ar-CH₃ | 2.35 | singlet | N/A | |

| CH₃ | 1.45 | doublet | 6.8 |

Solvent: D₂O, Instrument: 400 MHz

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Mass Spectrometry (MS) Applications beyond Chromatography

Mass spectrometry is a cornerstone of modern analytical chemistry, providing high sensitivity and selectivity for the detection and identification of compounds. While often coupled with chromatographic separation, several direct MS techniques are emerging as rapid and effective tools for analyzing this compound.

Paper Spray-Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. thermofisher.comkcl.ac.uk In this method, a small volume of sample is applied to a paper substrate, and a high voltage is applied to generate ions that are then introduced into the mass spectrometer. thermofisher.comkcl.ac.uk This technique has been evaluated for the detection of mephedrone and its metabolites, including this compound, in fingerprints. kcl.ac.ukresearchgate.netrsc.org

A study involving the analysis of fingerprints after a controlled administration of mephedrone demonstrated the feasibility of PS-MS as a rapid screening tool. kcl.ac.ukresearchgate.net While the LC-MS/MS method was found to be 5-6 times more sensitive, PS-MS offered the advantage of direct analysis without the need for sample extraction and lengthy chromatographic runs. kcl.ac.ukresearchgate.net In this study, mephedrone was detected in 38% of all post-administration samples using PS-MS. kcl.ac.ukresearchgate.net However, this compound, the primary metabolite, was only detected by the more sensitive LC-MS/MS method in 3.8% of the samples. kcl.ac.ukresearchgate.net This suggests that while PS-MS is a promising qualitative diagnostic tool, its current sensitivity may be a limitation for detecting low concentrations of metabolites like this compound in such matrices. kcl.ac.ukresearchgate.netrsc.org

Table 3: Comparison of PS-MS and LC-MS/MS for Fingerprint Analysis

| Analytical Method | Mephedrone Detection Rate | This compound Detection Rate | Key Features | Reference |

|---|---|---|---|---|

| PS-MS | 38% | Not Detected | Rapid analysis, minimal sample preparation, suitable for qualitative screening. | kcl.ac.ukresearchgate.net |

| LC-MS/MS | 62% | 3.8% | Higher sensitivity, requires sample preparation and longer analysis time. | kcl.ac.ukresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the confident identification and confirmation of NPS and their metabolites. researchgate.net HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, typically with a mass error of less than 5 ppm. researchgate.neteag.com This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a significant advantage in identifying new or unexpected substances.

HRMS is particularly valuable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). For this compound, the accurate mass of its protonated molecule ([M+H]⁺) is 164.1070, corresponding to the elemental formula C₁₀H₁₄NO⁺. researchgate.netresearchgate.net The ability to measure this mass with high precision is crucial for its unambiguous identification in complex matrices. HRMS is often used in both target and suspect screening approaches in forensic and environmental analysis. researchgate.net In target screening, the instrument is set to look for a specific compound's accurate mass, while in suspect screening, the data is retrospectively analyzed for a list of potential compounds. researchgate.net

Table 4: Accurate Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₃NO | ontosight.ai |

| Monoisotopic Mass | 163.0997 g/mol | ontosight.ai |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₄NO⁺ | researchgate.netresearchgate.net |

| Accurate Mass of [M+H]⁺ | 164.1070 | researchgate.netresearchgate.net |

Paper Spray-Mass Spectrometry (PS-MS)

Application in Biological and Environmental Matrices

The detection of this compound in biological and environmental samples is critical for understanding its pharmacokinetics, assessing exposure, and monitoring public health trends.

This compound is a primary metabolite of mephedrone and is frequently detected in various biological matrices following mephedrone use. ontosight.ainih.gov In a controlled human administration study where volunteers received 100 mg of mephedrone intranasally, this compound was detected in urine, with a maximum concentration (Cmax) of 377 ng/mL. labgids.be It is also found in other biological samples, including whole blood, plasma, and head hair. kcl.ac.uknih.gov In fingerprints, this compound has been detected, although at very low frequencies, highlighting the challenge of detecting metabolites in this matrix. kcl.ac.ukresearchgate.net The stability of this compound in biological samples is a critical consideration for accurate quantification. Studies have shown that this compound can be unstable in whole blood stored at +4°C, with significant concentration losses observed over several days. kcl.ac.uk

The presence of this compound in environmental matrices, particularly wastewater, serves as a biomarker for mephedrone consumption in a population. nih.gov Wastewater-based epidemiology (WBE) utilizes the analysis of drug residues in sewage to estimate community-wide drug use. nih.gov this compound has been identified in influent wastewater samples, often as a result of the excretion of mephedrone metabolites. nih.govnih.gov The analysis of wastewater for this compound and other mephedrone metabolites typically employs advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to achieve the necessary sensitivity and selectivity in such a complex matrix. nih.govuoa.gr

Table 5: Detection of this compound in Various Matrices

| Matrix | Findings | Analytical Technique(s) | Reference |

|---|---|---|---|

| Urine | Cmax of 377 ng/mL after a 100 mg intranasal dose of mephedrone. | LC-MS/MS | labgids.be |

| Whole Blood | Detected as a metabolite of mephedrone; unstable at +4°C. | LC-MS/MS | kcl.ac.uknih.gov |

| Fingerprints | Detected in 3.8% of post-administration samples. | LC-MS/MS | kcl.ac.ukresearchgate.net |

| Wastewater | Detected in influent wastewater, serving as a biomarker for mephedrone use. | LC-HRMS | nih.govnih.govuoa.gr |

Analysis in Urine Samples

Urine is a primary matrix for monitoring mephedrone consumption due to the relatively high concentrations of its metabolites. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of this compound in urine.

In controlled human administration studies, this compound has been consistently detected and quantified in urine samples following mephedrone intake. oup.commmu.ac.ukkcl.ac.uk For instance, after intranasal administration of 100 mg of mephedrone hydrochloride to healthy male volunteers, this compound (NOR) was one of the major metabolites detected, with a maximum concentration (Cmax) of 377 ng/mL. oup.commmu.ac.uk Another study reported that after oral administration of 150 mg of mephedrone, this compound was a prominent metabolite in urine. researchgate.net

Sample preparation for urine analysis often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex matrix. researchgate.net For GC-MS analysis, a derivatization step, for instance with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is typically required to improve the volatility and thermal stability of this compound. upf.edu LC-MS/MS methods generally offer the advantage of direct analysis after a simple dilution or extraction, without the need for derivatization. oup.commmu.ac.ukkcl.ac.ukkcl.ac.uk

Chiral analysis of urine samples has demonstrated that this compound can exist as different stereoisomers, which may have different pharmacological activities. upf.edu One study found that the S-enantiomer of this compound was predominant in human urine samples. kcl.ac.uk

Electrochemical methods have also been explored for the detection of this compound in urine. A study utilizing screen-printed graphite (B72142) electrodes demonstrated the viability of this approach, offering a rapid and sensitive detection method. acs.org

Table 1: Analytical Methods for this compound Detection in Urine

| Analytical Technique | Sample Preparation | Key Findings |

|---|---|---|

| LC-MS/MS | Dilution, SPE, or LLE | High sensitivity and specificity; commonly used in controlled studies. oup.commmu.ac.ukkcl.ac.ukkcl.ac.uk |

| GC-MS | LLE and derivatization (e.g., with MSTFA) | Reliable quantification; requires derivatization. upf.edu |

| Electrochemical Sensing | Dilution | Rapid and sensitive detection. acs.org |

Analysis in Blood and Plasma Samples

Blood and plasma samples are essential for determining the pharmacokinetics of drugs and their metabolites. Validated LC-MS/MS methods have been established for the simultaneous quantification of mephedrone and its metabolites, including this compound, in whole blood and plasma. oup.comkcl.ac.ukkcl.ac.uknih.gov

Following a controlled intranasal administration of 100 mg of mephedrone, this compound was detected in both whole blood and plasma for up to 6 hours, and in some participants, it was still detectable on Day 2. oup.comnih.gov In these samples, 4'-carboxy-mephedrone was the most abundant metabolite, followed by this compound. oup.comnih.gov

A study investigating the whole blood to plasma distribution ratio found a median ratio of 0.765 for this compound, which was statistically different from unity, indicating unequal distribution between these two matrices. oup.comkcl.ac.uk The mean half-life of this compound in whole blood was reported to be 6.09 ± 2.64 hours, and in plasma, it was 4.02 ± 1.40 hours. kcl.ac.uk

Sample preparation for blood and plasma analysis typically involves protein precipitation followed by SPE or LLE to extract the analytes. researchgate.netkcl.ac.uk

Table 2: Pharmacokinetic Parameters of this compound in Blood and Plasma

| Matrix | Mean Half-Life (t½) | Whole Blood to Plasma Ratio (Median) |

|---|---|---|

| Whole Blood | 6.09 ± 2.64 h kcl.ac.uk | 0.765 oup.comkcl.ac.uk |

| Plasma | 4.02 ± 1.40 h kcl.ac.uk |

Analysis in Fingerprint Samples

Fingerprint analysis is a non-invasive method for drug detection that analyzes sweat deposited on a surface. Studies have investigated the presence of mephedrone and its metabolites in fingerprints following controlled administration.

In one study, after a 100 mg intranasal dose of mephedrone, this compound was the only metabolite detected in fingerprint samples, and it was found in only 3.8% of all post-administration samples analyzed by LC-MS/MS. kcl.ac.uknih.govkcl.ac.uk Mephedrone itself was detected more frequently. nih.govkcl.ac.uk The study utilized two methods: direct analysis by paper spray-mass spectrometry (PS-MS) and extraction followed by LC-MS/MS. The LC-MS/MS method was found to be 5-6 times more sensitive than PS-MS. kcl.ac.uknih.govkcl.ac.uk

A significant inter- and intra-subject variability in the detection of mephedrone and its metabolites in fingerprints has been observed. nih.govkcl.ac.ukresearchgate.net This variability can be influenced by factors such as the pressure applied during fingerprint deposition and the amount of sweat. nih.govkcl.ac.ukresearchgate.net Due to these limitations, fingerprint analysis is currently considered more suitable for qualitative rather than quantitative purposes. nih.govkcl.ac.ukresearchgate.net

Wastewater-Based Epidemiology (WBE) Applications

Wastewater-based epidemiology (WBE) is a tool used to estimate drug consumption in a population by measuring the concentrations of illicit drugs and their metabolites in wastewater. researchgate.netunito.itscispace.comeuropa.eucanada.caresearcher.life While mephedrone has been successfully monitored in wastewater, the detection of its metabolites, including this compound, has proven to be more challenging. researchgate.netmdpi.comresearchgate.net

One study reported that this compound was not detected in either wastewater or pooled urine samples, despite being identified in in-vitro metabolism studies. researchgate.netresearchgate.net Another study investigating the biotransformation of dihydromephedrone in wastewater identified a transformation product that could potentially be nor-mephedrone, but this could not be definitively confirmed without a reference standard. mdpi.com

The challenges in detecting this compound in wastewater may be due to its low concentrations, potential degradation in the sewer system, or the complexity of the wastewater matrix. researchgate.netmdpi.com

Method Validation and Sensitivity Studies (e.g., Limits of Detection/Quantification)

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. For this compound, various studies have reported validation parameters, including the limit of detection (LOD) and limit of quantification (LOQ).

A validated LC-MS/MS method for the analysis of mephedrone and its metabolites in whole blood reported an LOQ of 200-2000 pg/mL for this compound. kcl.ac.uk Another study using LC-MS/MS for urine analysis detailed the validation according to FDA guidelines, with intra- and inter-day precision within ±15% and a mean linearity of r² > 0.996. labgids.be For fingerprint analysis using LC-MS/MS, the intra-day inaccuracy for this compound was within ±15% of the target concentration. rsc.org

An electrochemical method for detecting this compound in urine reported a limit of detection (LOD) of 6.34 μg/mL using differential pulse voltammetry. acs.org A study employing surface-enhanced Raman scattering (SERS) for the detection of mephedrone and its metabolites reported detection limits in the low millimolar range. nih.gov

Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Matrix | Analytical Technique | LOD | LOQ |

|---|---|---|---|

| Whole Blood | LC-MS/MS | 50-500 pg/mL kcl.ac.uk | 200-2000 pg/mL kcl.ac.uk |

| Urine | Electrochemical Sensing | 6.34 µg/mL acs.org | - |

| Urine | Paper-based LOC device | 4.34 ng/mL mmu.ac.uk | - |

| Aqueous Solution | Paper-based LOC device | 2.51 ng/mL mmu.ac.uk | - |

Neurobiological Effects and Systems Pharmacology

In Vitro Models of Neurotransmitter Systems

The action of normephedrone on monoamine transporters has been characterized using various in vitro systems, including genetically modified cell lines and isolated nerve terminals. These models allow for a detailed examination of the compound's potency and efficacy as both an inhibitor of neurotransmitter uptake and a promoter of neurotransmitter release.

HEK293 Cells Expressing Human Monoamine Transporters

Studies utilizing Human Embryonic Kidney 293 (HEK293) cells that are engineered to express human monoamine transporters (hDAT, hNET, and hSERT) have been instrumental in defining the molecular pharmacology of this compound. In this cellular model, this compound has been shown to inhibit the uptake of monoamines. researchgate.netnih.gov

Research demonstrates that this compound and its enantiomers act as substrates at these transporters, inducing neurotransmitter release. researchgate.netnih.gov While there are no significant differences between the S- and R-enantiomers of this compound at the dopamine (B1211576) and norepinephrine (B1679862) transporters, a notable stereoselectivity is observed at the serotonin (B10506) transporter. nih.gov The S-enantiomer of this compound is substantially more potent as an inhibitor and more effective as a releaser at SERT compared to the R-enantiomer. nih.gov

| Compound | hDAT IC₅₀ (μM) | hNET IC₅₀ (μM) | hSERT IC₅₀ (μM) |

|---|---|---|---|

| S-Normephedrone | 2.53 | 0.89 | 4.83 |

| R-Normephedrone | 3.20 | 0.91 | 20.8 |

Rat Brain Synaptosomes

Experiments using synaptosomes, which are isolated nerve terminals prepared from rat brain tissue, provide insights into the effects of this compound in a more physiologically complex environment than cell lines. researchgate.netresearchgate.net In this model, this compound has been confirmed to act as a transportable substrate, triggering the release of monoamines. researchgate.net Studies using rat brain synaptosomes have shown that this compound is a potent releaser of dopamine and norepinephrine, with weaker activity at the serotonin transporter. nih.gov This preparation is valuable as it retains the native transporter proteins and associated regulatory elements. researchgate.netelifesciences.org

In Vivo Neurochemical Studies

To understand the effects of this compound in a living organism, researchers employ techniques such as in vivo microdialysis, which allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. researchgate.netnih.gov

Microdialysis in Rat Nucleus Accumbens

The nucleus accumbens is a critical brain region involved in reward and motivation and is a primary target for studies on stimulant drugs. nih.govnih.govljmu.ac.uk Microdialysis studies in this area have shown that systemic administration of this compound leads to significant changes in the extracellular concentrations of monoamine neurotransmitters. researchgate.netresearchgate.net

Extracellular Monoamine Levels (Dopamine, Serotonin, Norepinephrine)

This compound administration has been demonstrated to increase extracellular levels of dopamine and serotonin in the rat nucleus accumbens. researchgate.net One study found that intravenous injection of this compound produced elevations in both neurotransmitters. researchgate.net Specifically, the S-enantiomer of this compound is a potent releaser of serotonin in vivo, while its effects on dopamine are less pronounced. researchgate.net As a norepinephrine-dopamine reuptake inhibitor, this compound is expected to elevate extracellular norepinephrine levels as well, a common characteristic of cathinone (B1664624) derivatives. ontosight.airesearchgate.net The net effect of substances that interfere with monoamine transporters is an increase in the extracellular levels of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT). researchgate.netresearchgate.net

| Neurotransmitter | Effect | Reference |

|---|---|---|

| Dopamine (DA) | Increased | researchgate.netresearchgate.net |

| Serotonin (5-HT) | Increased | researchgate.netresearchgate.net |

| Norepinephrine (NE) | Increased (as an NDRI) | ontosight.ai |

Receptor Binding Affinity and Selectivity

Beyond its primary action at monoamine transporters, the complete pharmacological profile of a compound includes its affinity for various neurotransmitter receptors. nih.gov Binding assays are used to determine the strength of the interaction between a compound and a specific receptor, which is typically expressed as a Ki value (inhibition constant) or IC50 value. biorxiv.orgscitechnol.com

Studies have examined the binding affinity of S-normephedrone at a range of monoamine receptors. These investigations revealed that S-normephedrone possesses moderate affinity for the human alpha1A adrenergic receptor, the human 5-HT2A serotonin receptor, and the trace amine-associated receptor 1 (TAAR1) in rats and mice. nih.gov

| Receptor Target | Binding Affinity (Ki, μM) |

|---|---|

| Human alpha₁A | 1.8 |

| Human 5-HT₂A | 3.5 |

| Rat TAAR1 | 1.3 |

| Mouse TAAR1 | 2.5 |

Monoamine Receptors (e.g., α1A-adrenoceptors, 5-HT2A receptors, Trace Amine-Associated Receptor 1 (TAAR1))

Specifically, S-nor-mephedrone has been shown to display moderate affinity for human α1A-adrenoceptors and human 5-HT2A receptors. researchgate.netnih.gov The α1A-adrenoceptors are G-protein coupled receptors that are typically postsynaptic and play a role in regulating physiological processes such as vascular tone and smooth muscle activity through the action of adrenaline and noradrenaline. nih.gov The 5-HT2A receptor, a primary target for serotonergic psychedelics, is involved in modulating perception, mood, and cognition. nih.govmdpi.com The parent compound, mephedrone (B570743), is also known to have activity at 5-HT2A receptors. nih.govfrontiersin.org

The interaction with Trace Amine-Associated Receptor 1 (TAAR1) is more complex and appears to show significant species variability. wikipedia.org Studies have found that S-nor-mephedrone possesses moderate affinity for both rat and mouse TAAR1. researchgate.netnih.gov However, it is noted that many substituted cathinones display negligible activity at the human TAAR1. wikipedia.orgwikipedia.org This lack of activity at human TAAR1 may differentiate the effects of some synthetic cathinones from amphetamines, which are known to be agonists at this receptor. wikipedia.org

| Compound | Receptor | Affinity Finding | Species | Citation |

|---|---|---|---|---|

| S-Normephedrone | α1A-adrenoceptor | Moderate affinity | Human | researchgate.netnih.gov |

| S-Normephedrone | 5-HT2A receptor | Moderate affinity | Human | researchgate.netnih.gov |

| S-Normephedrone | TAAR1 | Moderate affinity | Rat, Mouse | researchgate.netnih.gov |

| Substituted Cathinones (general) | TAAR1 | Negligible activity | Human | wikipedia.orgwikipedia.org |

Cellular Uptake Mechanisms and Kinetics

The primary mechanism by which this compound enters cells, particularly neurons, is through its interaction with plasma membrane monoamine transporters. umlub.pl this compound is an active metabolite of mephedrone and functions as a transportable substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). researchgate.netwikipedia.org This means that rather than simply blocking the transporters, this compound is taken up into the presynaptic neuron by them. researchgate.net

This uptake process is a key part of its action as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org By being transported into the cell, it facilitates the reverse transport, or efflux, of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the neuron into the synaptic cleft. umlub.pl This leads to increased concentrations of these neurotransmitters in the synapse, enhancing neurotransmission.

Research into the stereochemistry of this compound reveals significant differences in its interaction with these transporters. Studies have found that while both enantiomers affect DAT and NET similarly, the S-enantiomer of nor-mephedrone is substantially more potent at SERT compared to the R-enantiomer. nih.govfrontiersin.org Furthermore, the R-enantiomers are markedly less effective as serotonin releasers. nih.gov

Enzyme Kinetics (e.g., Michaelis-Menten Kinetics)

The interaction between this compound and monoamine transporters can be analyzed using the principles of enzyme kinetics. The Michaelis-Menten model describes the rate of enzyme-catalyzed reactions, and it can be applied to transporter-mediated processes where the transporter acts like an enzyme and the drug (this compound) acts as a substrate. wikipedia.orglibretexts.org The fundamental Michaelis-Menten equation is:

v = ( Vmax[S] ) / ( Km + [S] )

Where:

v is the reaction rate.

Vmax is the maximum reaction rate.

Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the substrate for the enzyme/transporter. libretexts.orgpharmaguideline.com

[S] is the substrate concentration.

In the context of this compound, this model describes the rate at which it is taken up by monoamine transporters. While specific Km and Vmax values for this compound are not extensively detailed in the literature, kinetic data is often presented in the form of IC50 values from uptake inhibition assays. semanticscholar.org The IC50 value represents the concentration of a drug that is required to inhibit a biological process (in this case, transporter-mediated uptake of a radiolabelled substrate) by 50%. It serves as a measure of the compound's potency as an inhibitor.

Studies using human embryonic kidney (HEK) 293 cells expressing human monoamine transporters have determined the IC50 values for this compound. These findings show that this compound inhibits uptake at hDAT and hNET with potencies in the low micromolar range, comparable to its parent compound, mephedrone. semanticscholar.org Its potency at hSERT is slightly lower. semanticscholar.org

| Compound | Transporter | IC50 Value (µM) | Assay System | Citation |

|---|---|---|---|---|

| This compound | hDAT | 0.7 - 6 | HEK293 cells | semanticscholar.org |

| This compound | hNET | 0.7 - 6 | HEK293 cells | semanticscholar.org |

| This compound | hSERT | 10.6 | HEK293 cells | semanticscholar.org |

These kinetic parameters underscore that this compound is a biologically active compound that serves as a potent substrate for all three major monoamine transporters, thereby altering monoaminergic neurotransmission. researchgate.net

Pharmacokinetics and in Vivo Models Mechanistic and Disposition Focus

Pharmacokinetic Profiles of Normephedrone

The journey of this compound through the body, from its formation to its eventual elimination, is a complex process governed by several factors. Its pharmacokinetic profile helps to explain the duration and intensity of its effects.

Absorption, Distribution, and Elimination

This compound is formed through the N-demethylation of mephedrone (B570743), a primary metabolic pathway. researchgate.net Once formed, it is distributed throughout the body. Studies in rats have shown that following the administration of mephedrone, this compound can be detected in various tissues, including the serum, brain, lungs, and liver. frontiersin.orgresearchgate.netresearchgate.net The maximum concentration of this compound in these tissues is typically reached within an hour of mephedrone administration. frontiersin.orgresearchgate.net

In rats, this compound has been shown to cross the blood-brain barrier, indicating its potential to exert direct effects on the central nervous system. nih.gov The brain-to-plasma concentration ratio of mephedrone has been reported to be approximately 1.85, suggesting that the parent drug readily enters the brain, where it can be metabolized to this compound.

The elimination of this compound involves further metabolism and excretion. One of the identified metabolites is N-succinyl-nor-mephedrone, which has a longer half-life of 8.2 hours in humans, suggesting it is eliminated more slowly than the parent compound. nih.gov In urine, 4'-carboxy-mephedrone is a major metabolite, with amounts recovered being about 10 times those of mephedrone. nih.gov

Interactive Table: Pharmacokinetic Parameters of Mephedrone and its Metabolites in Humans

This table is based on data from a study involving human subjects who ingested 150 mg of mephedrone. nih.govresearchgate.net

| Compound | Tmax (min) | t1/2 (h) | Key Finding |

| Mephedrone | 52.5 ± 20.7 (plasma) | 1.98 ± 0.30 (plasma) | Rapid absorption and elimination. researchgate.net |

| Nor-mephedrone | - | - | A major metabolite found in plasma. nih.gov |

| N-succinyl-nor-mephedrone | - | 8.2 | Longer half-life suggests slower elimination. nih.gov |

| Dihydro-mephedrone | - | - | Represents about 10% of mephedrone in plasma. nih.gov |

| 4'-Carboxy-mephedrone | - | - | The most abundant metabolite in urine. nih.gov |

Stereoselective Pharmacokinetics and Contribution to Parent Drug Profile

Mephedrone has a chiral center, meaning it exists as two stereoisomers (enantiomers): R-mephedrone and S-mephedrone. This chirality extends to its metabolite, this compound. Research has revealed that the metabolism of mephedrone is stereoselective, leading to different proportions of R- and S-normephedrone. mdpi.comnih.govresearchgate.net

Studies have shown that the S-enantiomers of this compound are more potent inhibitors of serotonin (B10506) reuptake compared to the R-enantiomers. mdpi.comnih.gov In fact, chiral analysis of human urine has demonstrated that this compound predominantly exists as the S-enantiomer. nih.gov This finding is significant as it may contribute to the pronounced effects on the serotonergic system observed after mephedrone use. nih.gov

Animal Models in Pharmacokinetic and Pharmacodynamic Research

Animal models, particularly rats and mice, have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. ijrpc.com These models allow for controlled studies that are not feasible in humans. ijrpc.com

Rat Models

Rat models have been extensively used to study the in vivo effects of this compound. researchgate.netfrontiersin.org Following administration of mephedrone to rats, this compound is readily detected in the brain and other tissues. frontiersin.orgresearchgate.netnih.gov In vivo microdialysis studies in rats have shown that this compound administration leads to an increase in extracellular dopamine (B1211576) and serotonin in the nucleus accumbens, a key brain region involved in reward and reinforcement. nih.gov

Furthermore, behavioral studies in rats have demonstrated that this compound induces locomotor activity, similar to the parent compound mephedrone. frontiersin.orgnih.gov This suggests that this compound actively contributes to the stimulant effects of mephedrone. nih.gov The pharmacokinetic-pharmacodynamic modeling in rats has been useful in predicting the onset, magnitude, and duration of mephedrone's effects. nih.gov

Interactive Table: this compound Concentrations in Rat Tissues After Mephedrone Administration

This table shows the maximum mean concentrations of this compound in various tissues of male Wistar rats after a 5 mg/kg subcutaneous dose of mephedrone. frontiersin.orgresearchgate.net

| Tissue | Maximum Mean Concentration (ng/g or ng/mL) | Time to Maximum Concentration |

| Serum | 351.9 ng/mL | 1 hour |

| Brain | 197.1 ng/g | 30 minutes |

| Lungs | 382.9 ng/g | 30 minutes |

| Liver | - | - |

Contribution to Overall Mephedrone Pharmacodynamics

Research has shown that this compound is a substrate for the dopamine, norepinephrine (B1679862), and serotonin transporters, meaning it can induce the release of these neurotransmitters. nih.gov The S-enantiomer of this compound is a particularly potent releaser of serotonin. nih.gov This activity at the serotonin transporter is thought to be a key contributor to the entactogenic and pro-social effects associated with mephedrone use.

The temporal dissociation between the behavioral effects of mephedrone and its hyperthermic effects suggests the involvement of active metabolites like this compound. frontiersin.orgresearchgate.net While the initial stimulant effects may be primarily driven by mephedrone, the sustained effects and some of the neurochemical changes may be attributable to the continued presence and activity of this compound in the brain. frontiersin.orgresearchgate.net

Q & A

Q. What ethical considerations apply to studies investigating this compound’s effects on neurotransmitter systems?

- Methodological Answer : For in vivo work:

- Obtain IACUC approval for humane endpoints (e.g., maximum tolerable blood pressure thresholds).

- Use non-invasive monitoring (e.g., tail-cuff measurements) to minimize distress.

- Publish negative results to avoid publication bias .

Data Management and Dissemination

Q. How should researchers structure supplementary materials for this compound studies to meet journal requirements?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Primary Data : Include NMR spectra (PDF), HPLC chromatograms (CSV), and crystallographic data (CIF).

- Metadata : Describe file naming conventions (e.g., “NM_1H_NMR_2025.pdf”) and software versions (e.g., MestReNova v14.0) .

Q. What systematic review methodologies are effective for synthesizing fragmented data on this compound’s pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.